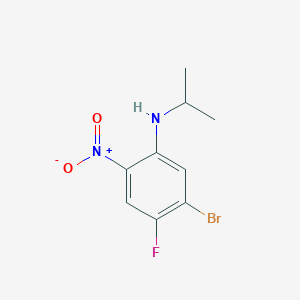

5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline is an organic compound with the molecular formula C9H10BrFN2O2 It is a derivative of aniline, featuring bromine, fluorine, isopropyl, and nitro functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline typically involves multiple steps:

Nitration: The introduction of the nitro group is often the first step. This can be achieved by treating the precursor compound with a nitrating agent such as a mixture of concentrated nitric acid and sulfuric acid.

Bromination: The bromine atom is introduced through an electrophilic aromatic substitution reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).

Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor.

Isopropylation: The isopropyl group is typically introduced via a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reactions are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide or other nucleophiles in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

Reduction: 5-Bromo-4-fluoro-n-isopropyl-2-aminoaniline.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives, though specific products depend on the conditions.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C9H10BrFN2O2

- Molecular Weight : 277.09 g/mol

- Structural Features : The compound contains a bromine atom at the fifth position, a fluorine atom at the fourth position, and a nitro group at the second position of an aniline structure, with an isopropyl substituent on the nitrogen atom. This configuration enhances its reactivity and interaction with biological systems.

Chemistry

5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline serves as a crucial intermediate in organic synthesis. Its applications include:

- Synthesis of Pharmaceuticals : It is utilized in the preparation of various pharmaceutical compounds, where its functional groups can facilitate further chemical transformations.

- Dyes and Pigments Production : The compound is involved in the synthesis of dyes and pigments due to its vibrant color properties and ability to form stable complexes.

Biology and Medicine

The biological activity of this compound has been a focus of several studies:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains, indicating its potential as an antimicrobial agent .

- Anticancer Potential : Research has demonstrated that it possesses cytotoxic effects on cancer cell lines, showing moderate activity against SiHa cells (IC50: 0.050 μM). The compound's mechanism may involve inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or altering their conformation, potentially impacting metabolic pathways .

Industrial Applications

In the industrial sector, this compound is employed for:

- Production of Specialty Chemicals : It plays a role in synthesizing specialty chemicals used across various applications, including electronics and materials science .

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potentially inhibits various enzymes, affecting metabolic pathways. |

| Antimicrobial Properties | Exhibits antimicrobial activity against certain pathogens. |

| Cytotoxicity | Induces cytotoxic effects on cancer cell lines. |

| Antiviral Effects | Preliminary data suggest activity against specific viral strains. |

Mécanisme D'action

The mechanism of action of 5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s binding affinity to biological targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Fluoro-2-nitroaniline: Lacks the bromine and isopropyl groups, making it less bulky and potentially less reactive.

2-Bromo-5-fluoro-4-nitroaniline: Similar structure but different substitution pattern, which can affect its chemical reactivity and biological activity.

4-Bromo-5-fluoro-2-nitroaniline: Similar but lacks the isopropyl group, affecting its steric properties and interactions.

Uniqueness

5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both bromine and fluorine atoms, along with the isopropyl group, makes it a versatile compound for various applications.

Activité Biologique

5-Bromo-4-fluoro-n-isopropyl-2-nitroaniline is an organic compound with significant potential in biological research. Its unique structure, featuring bromine, fluorine, isopropyl, and nitro groups, allows for diverse interactions with biological systems. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

- Molecular Formula : C9H10BrFN2O2

- Molecular Weight : 277.09 g/mol

The compound's structure influences its reactivity and interaction with biological targets. The presence of the nitro group can facilitate redox reactions, while the halogen substituents (bromine and fluorine) can enhance lipophilicity and binding affinity to proteins.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or altering their conformation.

- Protein Binding : Interactions with proteins can modulate their functions, potentially leading to therapeutic effects.

- Redox Activity : The nitro group can participate in electron transfer processes, influencing cellular redox states.

Biological Activity Overview

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potentially inhibits various enzymes, affecting metabolic pathways. |

| Antimicrobial Properties | May exhibit antimicrobial activity against certain pathogens. |

| Cytotoxicity | Studies indicate potential cytotoxic effects on cancer cell lines. |

| Antiviral Effects | Preliminary data suggest activity against specific viral strains. |

Research Findings

-

Enzyme Inhibition Studies :

- Research indicates that compounds similar to this compound can inhibit enzymes involved in cancer metabolism, such as those in the glycolytic pathway. This inhibition can lead to reduced tumor growth in vitro.

- Cytotoxicity Assays :

- Antimicrobial Activity :

Case Study 1: Cytotoxicity in Cancer Cell Lines

A study assessed the cytotoxic effects of this compound on HeLa and MCF-7 cell lines. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM for HeLa cells.

Case Study 2: Enzyme Interaction

Investigations into the interaction of this compound with protein kinases showed that it could selectively inhibit CDK6, a critical regulator of the cell cycle. This selectivity suggests potential applications in cancer therapy targeting proliferative disorders .

Propriétés

IUPAC Name |

5-bromo-4-fluoro-2-nitro-N-propan-2-ylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFN2O2/c1-5(2)12-8-3-6(10)7(11)4-9(8)13(14)15/h3-5,12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATGSGHCCBPEKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=CC(=C(C=C1[N+](=O)[O-])F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.